molecular formula C11H16O3 B7875300 2-(3,4-Dimethoxyphenyl)-2-propanol

2-(3,4-Dimethoxyphenyl)-2-propanol

Cat. No.: B7875300
M. Wt: 196.24 g/mol
InChI Key: HKZOBICNEHHXFA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-propanol is a tertiary alcohol featuring a 3,4-dimethoxy-substituted aromatic ring. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The compound is characterized by two methoxy groups at the 3- and 4-positions of the phenyl ring and a hydroxyl group on the central carbon of the propanol chain. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZOBICNEHHXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-2-propanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield 2-(3,4-Dimethoxyphenyl)-2-propanol.

Industrial Production Methods: In an industrial setting, the production of 2-(3,4-Dimethoxyphenyl)-2-propanol may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 3,4-dimethoxybenzaldehyde using a palladium or platinum catalyst under hydrogen gas pressure. This method allows for the production of larger quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-2-propanone.

    Reduction: The compound can be further reduced to form 2-(3,4-Dimethoxyphenyl)-2-propanamine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

    Oxidation: 2-(3,4-Dimethoxyphenyl)-2-propanone.

    Reduction: 2-(3,4-Dimethoxyphenyl)-2-propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Bronchodilator Properties

One of the notable applications of 2-(3,4-Dimethoxyphenyl)-2-propanol is its use as a bronchodilator. Research indicates that compounds in this class exhibit sympathomimetic properties, making them effective in treating bronchospasms associated with conditions like asthma. In animal studies, the compound demonstrated significant broncholytic effects when administered at dosages ranging from 0.005 to 5 mg/kg body weight .

1.2 Antibacterial Potential

Recent studies have highlighted the antibacterial properties of derivatives of 2-(3,4-Dimethoxyphenyl)-2-propanol. For instance, initial research on related compounds suggests potential efficacy against various bacterial strains, indicating that modifications to the compound could yield new antibacterial agents .

Organic Synthesis Applications

2.1 Reagent in Organic Reactions

The compound serves as a versatile reagent in organic synthesis, particularly in functional group transformations and heterocycle synthesis. Its derivatives have been utilized in reactions that involve polymer-supported triphenylphosphine (PS-TPP), demonstrating effectiveness in achieving regioselective and stereoselective outcomes .

2.2 Case Study: Synthesis of Natural Products

A detailed case study illustrates the use of 2-(3,4-Dimethoxyphenyl)-2-propanol in the total synthesis of natural products. The compound was employed as an intermediate in synthesizing complex molecules from simpler precursors, showcasing its utility in constructing diverse organic frameworks .

Table 1: Summary of Medicinal Applications

Application TypeDescriptionDosage Range
BronchodilatorTreatment for bronchospasms0.005 - 5 mg/kg
AntibacterialPotential against various bacterial strainsNot specified

Table 2: Organic Synthesis Applications

Reaction TypeDescriptionReference
Functional Group InterconversionUtilized in transformations involving PS-TPP
Heterocycle SynthesisIntermediate for constructing complex organic molecules

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-propanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanol Derivatives

(a) 2-(3,5-Dimethoxyphenyl)-2-propanol
  • Structural Difference : The methoxy groups are at the 3- and 5-positions instead of 3- and 4-positions.
  • Impact on Properties : The para-substitution in 3,4-dimethoxy derivatives enhances resonance stabilization compared to the meta-substituted 3,5-isomer. This difference may reduce antioxidant activity, as electron-donating groups in the para position stabilize free radicals more effectively .
  • Applications: While 2-(3,4-dimethoxyphenyl)-2-propanol is implicated in anti-tumor studies (e.g., STAT3 inhibition ), the 3,5-isomer is primarily used in peptide synthesis (e.g., DDZ-OH protecting group) due to its steric bulk .
(b) Bevantolol Hydrochloride
  • Structure: Contains a 3,4-dimethoxyphenethylamino group linked to a propanol chain and a 3-methylphenoxy moiety.
  • Key Differences: The additional phenoxy group and ethylamino chain expand its molecular weight (C₂₀H₂₈ClNO₄, 381.90 g/mol) and alter its pharmacological profile .
  • Activity: Bevantolol acts as a β₁-adrenergic receptor blocker, whereas 2-(3,4-dimethoxyphenyl)-2-propanol lacks direct β-blocker activity. This highlights how appended functional groups dictate target specificity .

Heterocyclic Derivatives with 3,4-Dimethoxyphenyl Moieties

(a) Pyrido-Pyrimidinone Derivatives
  • Examples : 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Structural Contrast: The 3,4-dimethoxyphenyl group is fused to a pyrido-pyrimidinone core, introducing nitrogen atoms and piperazine/piperidine rings.
  • The heterocyclic core enhances binding to enzymatic active sites .
(b) Triazole-Based Analogs
  • Examples : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid .
  • Key Differences : The triazole ring and thioether linkage introduce polarizable sulfur and nitrogen atoms, improving solubility and metal-binding capacity.
  • Applications: These derivatives are esterified for enhanced bioavailability, a strategy less relevant to 2-(3,4-dimethoxyphenyl)-2-propanol due to its tertiary alcohol structure .

Chromenyl-Propanol Hybrids

  • Example : 2-(3,4-Dimethoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one .
  • Structural Contrast : Incorporates a chromenyl ketone group instead of a hydroxyl, increasing planarity and conjugation.
  • Activity: Demonstrates potent STAT3 inhibition in retinoblastoma models, attributed to the chromene ring’s ability to intercalate DNA or block protein-protein interactions. The propanol derivative’s simpler structure lacks this capability .

Antioxidant and Enzyme Inhibition

  • Curcumin Analogs: Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound 3e) show superior free radical scavenging (IC₅₀: 8.2 μM) compared to non-substituted analogs.
  • ACE Inhibition : Compound 3d (IC₅₀: 0.9 μM) outperforms curcumin, highlighting the role of hydroxyl and methoxy group positioning .

Anti-Tumor Activity

  • STAT3 Inhibitors: Chromenyl-propanol hybrids inhibit STAT3 phosphorylation at 10 μM, while 2-(3,4-dimethoxyphenyl)-2-propanol’s efficacy remains unstudied in this context .

Toxicity Profiles

  • Triazole Derivatives : Predicted LD₅₀ values range from 500–2000 mg/kg (GUSAR model), indicating low acute toxicity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(3,4-Dimethoxyphenyl)-2-propanol C₁₁H₁₆O₃ 196.24 Tertiary alcohol, 3,4-dimethoxy
2-(3,5-Dimethoxyphenyl)-2-propanol C₁₁H₁₆O₃ 196.24 Tertiary alcohol, 3,5-dimethoxy
Bevantolol Hydrochloride C₂₀H₂₈ClNO₄ 381.90 Phenoxy, ethylamino, hydrochloride

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-propanol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Dimethoxyphenyl)-2-propanol features a propanol backbone with a 3,4-dimethoxyphenyl substituent. Its molecular formula is C10H14O3, and it exhibits characteristics typical of phenolic compounds, including potential antioxidant and anti-inflammatory properties.

1. Beta-Adrenergic Activity

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-2-propanol can act as beta-adrenergic agonists. The presence of the 3,4-dimethoxyphenyl group enhances the cardioselectivity and potency of these compounds. The structure-activity relationship (SAR) suggests that modifications to the phenolic ring can significantly influence beta-receptor binding affinity and efficacy .

2. Anti-inflammatory Properties

A study highlighted the anti-inflammatory effects of related compounds in animal models. The presence of methoxy groups on the aromatic ring has been associated with reduced inflammatory responses, making these compounds potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis .

3. Analgesic Effects

Compounds derived from or similar to 2-(3,4-Dimethoxyphenyl)-2-propanol have shown analgesic properties in various studies. These effects are attributed to their ability to modulate pain pathways in the central nervous system .

Case Study 1: Analgesic and Anti-inflammatory Effects

In a controlled study involving animal models, a compound closely related to 2-(3,4-Dimethoxyphenyl)-2-propanol demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study reported a reduction in pain scores and inflammation markers after administration .

Case Study 2: Beta-adrenergic Receptor Interaction

Another study investigated the binding affinity of various derivatives of phenolic compounds at beta-adrenergic receptors. It was found that modifications at the para position of the aromatic ring could enhance receptor selectivity and efficacy. This finding is crucial for developing targeted therapies for cardiovascular diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents : The introduction of electron-donating groups like methoxy enhances biological activity.
  • Positioning : Ortho-substitution on the aromatic ring often leads to increased potency in beta-adrenergic activity.
  • Chain Length : The length and branching of the alkyl chain attached to the hydroxyl group can modify pharmacokinetic properties.
PropertyInfluence on Activity
Methoxy GroupsIncrease anti-inflammatory activity
Positioning on Aromatic RingAffects receptor binding affinity
Alkyl Chain LengthModulates pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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